molecular formula C9H8O B597498 Furan, 2-(3-penten-1-ynyl)- (9CI) CAS No. 197708-56-8

Furan, 2-(3-penten-1-ynyl)- (9CI)

Cat. No.: B597498
CAS No.: 197708-56-8
M. Wt: 132.162
InChI Key: JHCGDNWIUZRIQT-UHFFFAOYSA-N
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Description

Furan, 2-(3-penten-1-ynyl)- (9CI) (CAS: 197708-56-8) is a furan derivative with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol . Its structure consists of a furan ring substituted at the 2-position with a 3-penten-1-ynyl group, featuring an unsaturated alkyne chain. The compound’s InChIKey and SMILES notation (InChI: 1S/C9H8O/c1-2-3-4-6-9-7-5-8-10-9/h2-3,5,7-8H,1H3) highlight its conjugated system, which may influence reactivity and stability .

Properties

CAS No.

197708-56-8

Molecular Formula

C9H8O

Molecular Weight

132.162

IUPAC Name

2-pent-3-en-1-ynylfuran

InChI

InChI=1S/C9H8O/c1-2-3-4-6-9-7-5-8-10-9/h2-3,5,7-8H,1H3

InChI Key

JHCGDNWIUZRIQT-UHFFFAOYSA-N

SMILES

CC=CC#CC1=CC=CO1

Synonyms

Furan, 2-(3-penten-1-ynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan derivatives exhibit diverse chemical behaviors depending on substituents. Below is a systematic comparison of Furan, 2-(3-penten-1-ynyl)- (9CI) with structurally or functionally related compounds:

Structural Analogues

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features References
2-(3-Penten-1-ynyl)furan C₉H₈O 3-penten-1-ynyl at C2 132.16 Alkyne-substituted furan; unsaturated backbone for conjugation/cycloaddition
2-Methylfuran (2-MF) C₅H₆O Methyl at C2 82.10 Simpler alkyl substituent; forms under thermal degradation of lipids
2-Acetylfuran C₆H₆O₂ Acetyl at C2 110.12 Ketone group enhances polarity; used in flavor/fragrance industries
2-[2-(2-Vinylphenyl)ethenyl]furan C₁₄H₁₂O Vinylphenyl ethenyl at C2 196.25 Extended aromatic system; synthesized via Wittig reaction
Benzofuran, 2-(pentamethoxyphenyl)-5-(1E)-1-propenyl- C₂₂H₂₄O₆ Pentamethoxyphenyl and propenyl 384.42 Complex substituents; higher steric hindrance and lipophilicity

Stability and Degradation

  • Thermal Stability : Furan derivatives like 2-MF and 3-MF form at temperatures ≥110°C, with rates doubling in lipid-rich matrices (e.g., olive oil) due to lipid oxidation . The alkyne-substituted furan may exhibit lower thermal stability due to triple-bond reactivity.

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